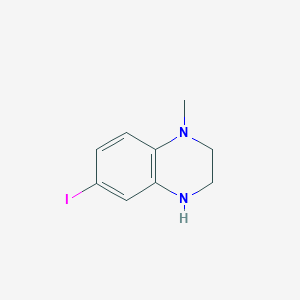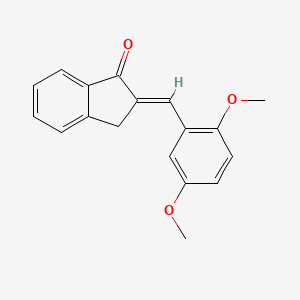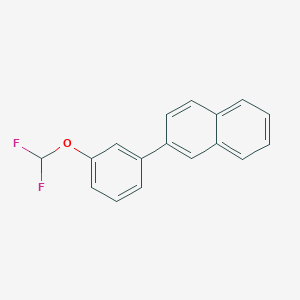![molecular formula C17H23NO2 B11848643 (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate indole derivative with a dioxolane moiety under acidic conditions. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and a controlled temperature environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3A’S,7A’R)-Methyl 7A’-(Phenylsulfonyl)-1’,2’,3’,3A’,4’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
- (3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,2’-Indene]
- (3A’R,6’R,7’S,7A’R)-7’-(E)-4-(1,3-Dioxolan-2-Yl)But-1-Enyl)-7A’-(3-(Methoxymethoxy)Propyl)-2’,3’,3’,6’-Tetramethyl-3’,3A’,4’,6’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
Uniqueness
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole] |
InChI |
InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1 |
Clave InChI |
ZMKWNAKPBWXVCS-JKSUJKDBSA-N |
SMILES isomérico |
C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2 |
SMILES canónico |
C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)




![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)

![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
